3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
3-Isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidinone core. The molecule incorporates a 2-mercapto (thiol) group at position 2 and an isopropyl substituent at position 3, which significantly influences its physicochemical and biological properties. The cyclopentane ring contributes to conformational rigidity, while the thieno-pyrimidinone scaffold is known for pharmacological relevance, particularly in anti-inflammatory and analgesic applications .
Properties
Molecular Formula |
C12H14N2OS2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
11-propan-2-yl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
InChI |
InChI=1S/C12H14N2OS2/c1-6(2)14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h6H,3-5H2,1-2H3,(H,13,16) |
InChI Key |
SQKCWOYVFPEPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(NC1=S)SC3=C2CCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the cyclopenta[4,5]thieno[2,3-d]pyrimidin core. The isopropyl and mercapto groups are then introduced through various organic reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can occur, particularly at the isopropyl and mercapto groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group is particularly reactive and can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
*Calculated based on analogous compounds.
Key Observations :
- Melting Points : Pyrido-fused analogs (e.g., 11d) exhibit higher melting points (>300°C) due to extended aromaticity and rigid hydrogen bonding .
Commercial and Industrial Relevance
- Availability: The isopropyl derivative is commercially available (e.g., Santa Cruz Biotechnology, $334/g), reflecting demand in medicinal chemistry research .
- Cost Drivers : Bulkier substituents (e.g., isobutyl in CAS sc-346975) increase synthesis complexity and cost .
Biological Activity
3-Isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with the molecular formula C₁₂H₁₄N₂OS₂ and a molecular weight of 266.38 g/mol. Its unique bicyclic structure combines a cyclopentane fused with a thieno[2,3-d]pyrimidine moiety. The presence of both isopropyl and mercapto groups contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .
Enzyme Inhibition
Research indicates that 3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibits significant biological activity as an enzyme inhibitor. The mercapto group is particularly reactive and can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This characteristic enhances its potential in drug discovery and development processes .
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with target proteins, which may lead to inhibition or modulation of their activity. Understanding these interactions is crucial for developing therapeutic agents that leverage this compound's unique properties against various diseases .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways. The IC50 values indicated strong inhibitory effects compared to control compounds .
- Protein Interaction Studies : The compound was shown to interact with key proteins involved in cancer pathways. This interaction was characterized using advanced techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) .
- Comparative Analysis : Compared to similar compounds like 3-methyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-mercapto derivatives, the isopropyl variant exhibited enhanced reactivity and biological activity due to its larger alkyl group influencing its interaction with biological targets .
Applications in Therapeutics
The unique structure of 3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one allows for versatility in various scientific fields:
- Medicinal Chemistry : As a potential lead compound for developing new drugs targeting specific enzymes or pathways.
- Biological Research : Used in studies involving enzyme inhibition and protein interactions.
Comparative Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂OS₂ |
| Molecular Weight | 266.38 g/mol |
| IUPAC Name | 11-propan-2-yl-10-sulfanylidene... |
| Mechanism of Action | Enzyme inhibition via covalent bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
